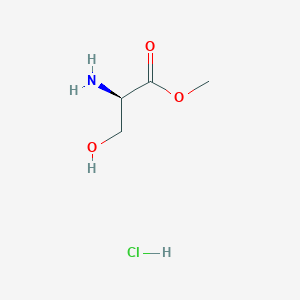

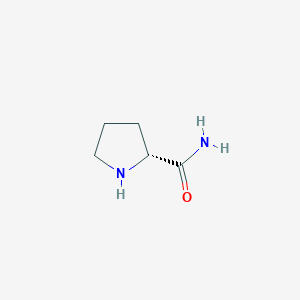

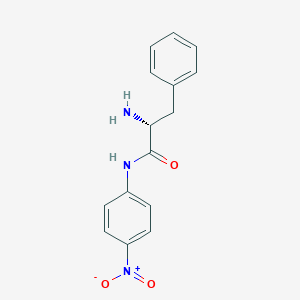

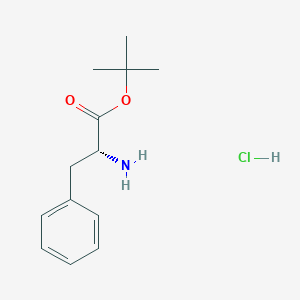

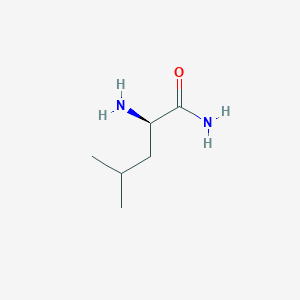

(R)-2-Amino-4-methylpentanamide

Descripción general

Descripción

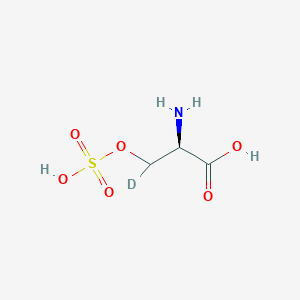

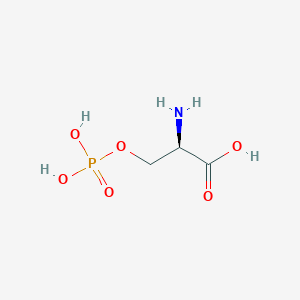

(R)-2-Amino-4-methylpentanamide, also known as leucine methylamide, is a non-proteinogenic amino acid derivative that has gained attention in scientific research due to its potential applications in the field of drug discovery and development.

Aplicaciones Científicas De Investigación

Pharmacological Implications in Inflammation and Drug Interaction Studies

(R)-2-Amino-4-methylpentanamide, under the derivative name DPC 333, has been identified as a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE). It is significant in inhibiting lipopolysaccharide-induced soluble TNF-α production, suggesting potential therapeutic implications for inflammatory diseases such as rheumatoid arthritis. Pharmacological profiles support the notion that suppression of TNF-α with TACE inhibitors may offer novel treatment approaches for controlling excessive TNF-α production in various inflammatory conditions (Qian et al., 2007). Another study examined the effect of DPC 333 on the disposition of Methotrexate, a drug used in treating rheumatoid arthritis. The findings suggest that DPC 333 enhances renal elimination of Methotrexate due to the potent inhibition of biliary excretion and active renal reabsorption (Luo et al., 2007).

Role in Biosynthesis of Flavor Compounds in Wine Grapes

The compound also appears in the study of flavor compound biosynthesis in wine grapes. A study involving in situ incorporation of proposed precursors and intermediates, including 2-amino-4-methylpentanamide (AMPA), into Cabernet Sauvignon clusters, monitored the content of 3-alkyl-2-methoxypyrazines (MPs), essential flavor compounds in grape and wine. The findings propose that AMPA may be a key intermediate in the biosynthesis of these flavor compounds (Lei et al., 2019).

Impact on NMDA Receptor Subunit Selectivity

(R)-2-Amino-4-methylpentanamide has been referenced in studies examining NMDA receptor antagonists. The research suggests that the chain length of NMDA receptor competitive antagonists, like (R)-2-Amino-4-methylpentanamide, can influence NR2 subunit selectivity, which is crucial for understanding the physiological implications of these antagonists in various brain regions (Feng et al., 2005).

Neurochemical Characterization

A neuroprotective compound, 2-amino-5-ureidopentanamide (FrPbAII), isolated from spider venom and structurally related to (R)-2-Amino-4-methylpentanamide, inhibits synaptosomal GABA uptake. It provides insights into neurochemical mechanisms involved in brain function and the development of neuropharmacological and therapeutic tools (Beleboni et al., 2006).

Propiedades

IUPAC Name |

(2R)-2-amino-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGMRSGVSYZQR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428490 | |

| Record name | D-Leucine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4-methylpentanamide | |

CAS RN |

15893-47-7 | |

| Record name | D-Leucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Leucine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-LEUCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OED3ARH6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell me about the physicochemical properties of D-Leucine amide?

A1: While the provided articles do not extensively discuss D-Leucine amide itself, one study examines the "Enthalpies of sublimation and fusion for N-acetyl substituted glycine, L-alanine, and D-leucine amides" []. This suggests that researchers are interested in understanding the thermodynamic properties of D-Leucine amide and its derivatives, particularly those relating to phase transitions like sublimation (solid to gas) and fusion (solid to liquid). These properties are essential for various applications, including material science and drug development.

Q2: Is there any research on the biological activity of compounds related to D-Leucine amide?

A2: Yes, although the provided research doesn't focus on D-Leucine amide's biological activity directly, one article discusses "Xinghamide A, a new Cyclic Nonapeptide Found in Streptomyces xinghaiensis" []. This peptide contains various amino acid residues, and while the specific presence of D-Leucine amide isn't mentioned, the research highlights the isolation and characterization of bioactive peptides from natural sources. This finding suggests potential research interest in exploring the biological activity of similar peptides, possibly including those containing D-Leucine amide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.